2-methyl-N-(3-methylphenyl)butanamide
Description
2-Methyl-N-(3-methylphenyl)butanamide is a substituted butanamide derivative characterized by a branched alkyl chain (2-methylbutanamide) attached to an aromatic 3-methylphenyl group via an amide linkage. The compound’s molecular formula is inferred as C₁₂H₁₇NO (based on similar compounds like 2-bromo-N-(3-methylphenyl)butanamide and 4-chloro-N-(3-methylphenyl)butanamide ). Key features include:
- Amide functionality: The –NHCO– group facilitates hydrogen bonding, influencing crystallinity and solubility.
- Substituent effects: The 3-methylphenyl group introduces steric hindrance and electronic modulation, while the 2-methylbutanoyl chain enhances lipophilicity.
Crystallographic studies on related N-aryl amides (e.g., N-(3-methylphenyl)-2-methylbenzamide) reveal that substituent positions dictate molecular conformation and packing. For instance, the dihedral angle between the amide group and aromatic rings in analogs ranges from 36° to 55°, affecting intermolecular interactions like N–H···O hydrogen bonds .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(3)12(14)13-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
QMWGGFMTSNBGJI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Notes:
- Lipophilicity : The 2-methylbutanamide chain in the target compound likely increases logP compared to shorter-chain analogs (e.g., 2-methyl-N-(3-methylphenyl)propanamide, logP ~2.2) .
- Crystallinity : Bromo and chloro derivatives (e.g., ) show altered packing efficiencies due to halogen-mediated van der Waals interactions, unlike the methyl-substituted target compound.
Hydrogen Bonding and Crystal Packing
Comparative crystallographic data highlight the role of substituents in molecular assembly:
- N–H···O hydrogen bonds : In N-(3-methylphenyl)-2-methylbenzamide, hydrogen bonds form infinite chains along the crystallographic b-axis, with bond lengths of ~2.02 Å . Similar behavior is expected for this compound.
- Dihedral angles : The angle between aromatic rings in benzamide analogs (36.2°) suggests moderate π-π stacking, while bulkier substituents (e.g., oxazole in ) may reduce stacking efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
